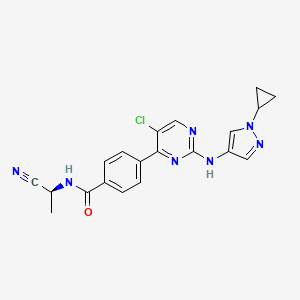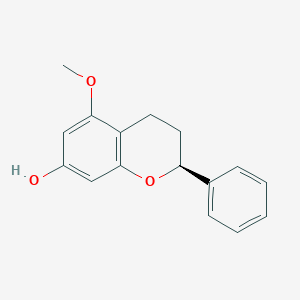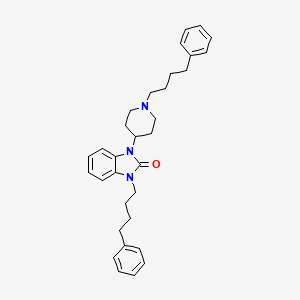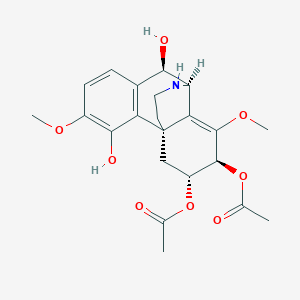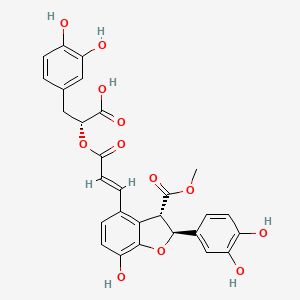
Monomethyl lithospermate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Monomethyl lithospermate is typically obtained through extraction from the roots of Lithospermum erythrorhizon. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extract is then further purified and crystallized to obtain this compound in its pure form .
Análisis De Reacciones Químicas
Monomethyl lithospermate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Monomethyl lithospermate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Monomethyl lithospermate exerts its effects primarily through the activation of the PI3K/AKT pathway. This pathway is involved in cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, this compound enhances cell viability, inhibits apoptosis, and reduces oxidative stress. This mechanism is particularly beneficial in protecting against neural damage caused by ischemic stroke .
Comparación Con Compuestos Similares
Monomethyl lithospermate is unique in its ability to activate the PI3K/AKT pathway and provide neuroprotective effects. Similar compounds include:
Lithospermic acid: The parent compound from which this compound is derived.
Salvianolic acid B: Another compound with neuroprotective properties, often studied for its effects on the cardiovascular system.
Rosmarinic acid: Known for its antioxidant and anti-inflammatory properties
This compound stands out due to its specific activation of the PI3K/AKT pathway and its potential therapeutic applications in treating neurological disorders.
Propiedades
Fórmula molecular |
C28H24O12 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1 |
Clave InChI |
NFOCYHUCMXEHDG-YKMFFSNCSA-N |
SMILES isomérico |
COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
SMILES canónico |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



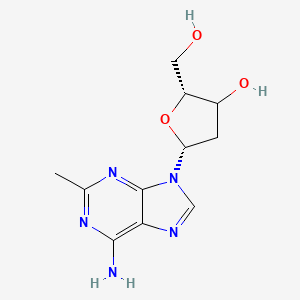
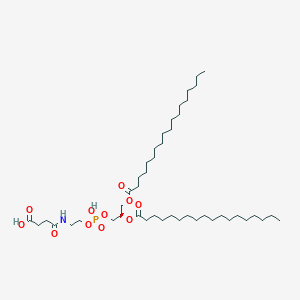
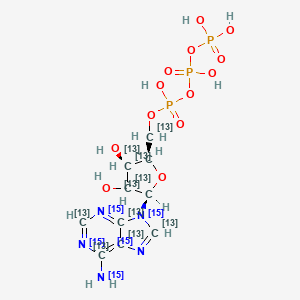

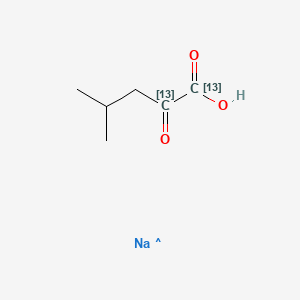
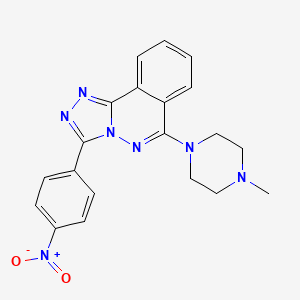
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
